molecular formula C7H2BrF3N2 B13145579 4-Bromo-6-(trifluoromethyl)nicotinonitrile

4-Bromo-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B13145579
M. Wt: 251.00 g/mol
InChI Key: KTNOPZZJYUFWEI-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2BrF3N2 and a molecular weight of 251.00 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of bromine and trifluoromethyl groups on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethyl)nicotinonitrile typically involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile under the action of a catalyst. The reaction temperature ranges from 50-100°C, and the reaction time is between 3-9 hours . Common catalysts used in this process include sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, and potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, making it suitable for bulk manufacturing and procurement .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)nicotinonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups enhances its reactivity, allowing it to participate in various biochemical reactions. The compound can act as an inhibitor or activator of certain enzymes, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-(trifluoromethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H2BrF3N2

Molecular Weight

251.00 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H2BrF3N2/c8-5-1-6(7(9,10)11)13-3-4(5)2-12/h1,3H

InChI Key

KTNOPZZJYUFWEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C#N)Br

Origin of Product

United States

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